methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of readily available S-containing alkyne substrates . The acetylenic S-containing precursors can be easily prepared from commercially available compounds through simple synthetic steps .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The exact structure and orientation of the atoms within the molecule would require more specific data or a detailed spectroscopic analysis.Scientific Research Applications
Cyclization Reactions and Compound Synthesis
Research has shown that derivatives related to "methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate" undergo cyclization reactions, forming compounds with potential in various chemical syntheses. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photophysical Properties and Luminescence
Another study focused on the synthesis and photophysical properties of compounds structurally related to the target molecule, highlighting how substituents on the thiophenyl moiety can drastically affect luminescence properties. The introduction of methoxy and cyano groups led to significant changes in quantum yield and solvatochromic effects, indicating the potential use of these compounds in designing materials with specific optical properties (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Organic Synthesis Optimization
The synthesis of related compounds involves multi-step reactions, with studies aiming to optimize conditions for higher yields. For instance, the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in pharmaceutical manufacturing, has been optimized to improve overall yield and efficiency, demonstrating the importance of such compounds in drug synthesis pathways (Xu, Guo, Li, & Liu, 2018).
Environmental and Material Applications
Research into the environmental and materials science applications of compounds related to "methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate" includes studying their degradation products in peatlands and their potential as indicators of redox conditions. These studies provide insights into the environmental fate and ecological roles of such compounds (Swain & Abbott, 2013).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of derivatives have been investigated, revealing their potential as materials for NLO applications. Studies using density functional theory (DFT) have found that these compounds exhibit significant hyperpolarizabilities, suggesting their usefulness in the development of new NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be used in such reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-20-14(12-7-8-22-10-12)9-16-23(18,19)13-5-3-11(4-6-13)15(17)21-2/h3-8,10,14,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNXRUDISNLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate |
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